molecular formula C17H10ClF4N5O B10892907 2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine

2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10892907
M. Wt: 411.7 g/mol
InChI Key: LNNPZMDYGRPKFO-UHFFFAOYSA-N
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Description

2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.

    Attachment of the Chlorobenzyl Group: The oxadiazole intermediate is then reacted with a chlorobenzyl halide in the presence of a base to introduce the 3-chlorobenzyl group.

    Construction of the Pyrazolo[1,5-a]pyrimidine Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core, incorporating the difluoromethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further modified through cyclization reactions with other reagents.

Common Reagents and Conditions

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chlorobenzyl group can yield various substituted derivatives, while oxidation or reduction can modify the oxadiazole or pyrazolo[1,5-a]pyrimidine rings.

Scientific Research Applications

2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell division and apoptosis .

Properties

Molecular Formula

C17H10ClF4N5O

Molecular Weight

411.7 g/mol

IUPAC Name

2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H10ClF4N5O/c18-9-3-1-2-8(4-9)5-14-24-25-17(28-14)11-7-13-23-10(15(19)20)6-12(16(21)22)27(13)26-11/h1-4,6-7,15-16H,5H2

InChI Key

LNNPZMDYGRPKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F

Origin of Product

United States

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